Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-
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Overview
Description
Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]- is an organic compound characterized by the presence of an iodine atom and a phenylsulfonylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halogen-metal exchange reaction, where a halogenated benzene compound undergoes a reaction with a metal reagent to introduce the iodine atom . The phenylsulfonylmethyl group can be introduced through a sulfonylation reaction using appropriate sulfonylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the iodine atom can be replaced by other substituents.
Oxidation and Reduction: The phenylsulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.
Coupling Reactions: Suzuki-Miyaura coupling reactions where the iodine atom participates in forming carbon-carbon bonds with boron reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions for efficient coupling.
Major Products:
Substitution Reactions: Various substituted benzene derivatives depending on the substituent introduced.
Oxidation and Reduction: Sulfone and sulfide derivatives.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]- involves its reactivity towards electrophiles and nucleophiles. The iodine atom and phenylsulfonylmethyl group influence the electron density of the benzene ring, making it susceptible to various chemical transformations . The compound can participate in electrophilic aromatic substitution, nucleophilic addition, and coupling reactions, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Benzene, 1-iodo-2-methyl-: Similar structure but lacks the phenylsulfonylmethyl group.
Benzene, 1-methyl-4-(methylsulfonyl)-: Contains a methylsulfonyl group but differs in the position and presence of the iodine atom.
Properties
CAS No. |
167708-86-3 |
---|---|
Molecular Formula |
C13H11IO2S |
Molecular Weight |
358.20 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)-2-iodobenzene |
InChI |
InChI=1S/C13H11IO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2 |
InChI Key |
ZLTLLAOWAFDBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2I |
Origin of Product |
United States |
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